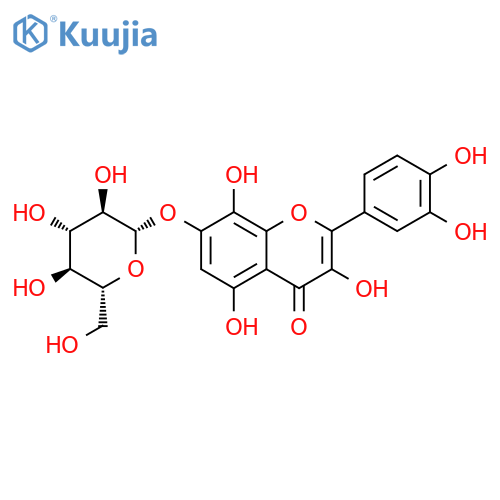Cas no 489-34-9 (Gossypetin-7-glucoside)

Gossypetin-7-glucoside 化学的及び物理的性質
名前と識別子
-
- 2-(3,4-dihydroxyphenyl)-3,5,8-trihydroxy-4-oxo-4H-chromen-7-yl beta-D-allopyranoside
- 2-(3,4-dihydroxyphenyl)-3,5,8-trihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- GOSSYPITRIN
- 3,3',4',5,8-Pentahydroxy-7-(β-D-glucopyranosyloxy)flavone
- 7-(β-D-Glucopyranosyloxy)-5,8,3',4'-tetrahydroxyflavonol
- 7-[(β-D-Glucopyranosyl)oxy]-3,3',4',5,8-pentahydroxyflavone
- Gossypetin 7-O-glucoside
- Gossypetin-7-glucoside
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-3,5,8-trihydroxy-
- GOSSYPITRIN [MI]
- Gossypetin 7-beta-D-glucopyranoside
- DTXSID90197630
- XG161776
- 5LXS0AQR7D
- Grossypitrin
- 489-34-9
- Q27262534
- UNII-5LXS0AQR7D
- 2-(3,4-DIHYDROXY-PHENYL)-7-.BETA.-D-GLUCOPYRANOSYLOXY-3,5,8-TRIHYDROXY-CHROMEN-4-ONE
- Gossypetin 7-glucoside
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5,8-trihydroxy-
- Equisporoside
- Articulatin
- 2-(3,4-DIHYDROXY-PHENYL)-7-BETA-D-GLUCOPYRANOSYLOXY-3,5,8-TRIHYDROXY-CHROMEN-4-ONE
- 2-(3,4-dihydroxyphenyl)-3,5,8-trihydroxy-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxychromen-4-one
- DTXCID50120121
- 2-(3,4-Dihydroxyphenyl)-3,5,8-trihydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
-
- インチ: 1S/C21H20O13/c22-5-11-13(26)16(29)18(31)21(33-11)32-10-4-9(25)12-15(28)17(30)19(34-20(12)14(10)27)6-1-2-7(23)8(24)3-6/h1-4,11,13,16,18,21-27,29-31H,5H2/t11-,13-,16+,18-,21-/m1/s1
- InChIKey: ATRBFJXIWFCIMW-ZGNDCXKCSA-N
- ほほえんだ: OC1C(=CC(O)=C2C(C(O)=C(C3C=CC(O)=C(O)C=3)OC=12)=O)O[C@H]1[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O1)O
計算された属性
- せいみつぶんしりょう: 480.09039069g/mol
- どういたいしつりょう: 480.09039069g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 9
- 水素結合受容体数: 13
- 重原子数: 34
- 回転可能化学結合数: 4
- 複雑さ: 789
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 227Ų
Gossypetin-7-glucoside 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | G214795-.5mg |
Gossypetin-7-glucoside |
489-34-9 | 5mg |
$259.00 | 2023-05-18 | ||
| TRC | G214795-0.5mg |
Gossypetin-7-glucoside |
489-34-9 | 0.5mg |
$ 210.00 | 2022-06-02 |
Gossypetin-7-glucoside 関連文献
-
1. XIII.—The colouring matter of cotton flowers. Part IIIArthur George Perkin J. Chem. Soc. Trans. 1916 109 145
-
3. CCXXXIV.—The colouring matter of cotton flowers. Gossypium herbaceum. Part IIArthur George Perkin J. Chem. Soc. Trans. 1909 95 2181
-
Feng-Ming Tian,Jian Yi,Yan Tang,Bo-Wei Chen,Hong-Ping Long,Ying-Fei Liu,Yin Ou-yang,Wen-Jiang Zhang,Rong-Mei Tang,Bai-Yan Liu Food Funct. 2023 14 3686
-
6. LXXIII.—GossypetinArthur George Perkin J. Chem. Soc. Trans. 1913 103 650
-
7. Proceedings of the Chemical Society, Vol. 25, No. 363
-
L. J. Goldsworthy,Robert Robinson J. Chem. Soc. 1938 56
Gossypetin-7-glucosideに関する追加情報
Gossypetin-7-glucoside (CAS No. 489-34-9): A Comprehensive Overview of Its Biochemical Significance and Recent Research Findings
Gossypetin-7-glucoside, a naturally occurring flavonoid glycoside, is a compound of significant interest in the field of pharmaceutical and biochemical research. With the CAS number 489-34-9, this molecule has garnered attention for its diverse biological activities and potential therapeutic applications. Flavonoids, a class of polyphenolic compounds, are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties. Among these, Gossypetin-7-glucoside stands out due to its unique structural features and multifaceted biological functions.
The chemical structure of Gossypetin-7-glucoside consists of a gossypetin aglycone moiety linked to a glucose unit through a β-glycosidic bond. This glycosylation enhances the solubility and bioavailability of gossypetin, making it more suitable for cellular uptake and metabolic processes. The presence of both hydroxyl and glucosidic groups imparts various pharmacological properties, including potent antioxidant activity. This has led to extensive research into its potential role in combating oxidative stress-related diseases such as neurodegenerative disorders, cardiovascular diseases, and certain types of cancer.
Recent studies have highlighted the significant role of Gossypetin-7-glucoside in modulating inflammatory pathways. In vitro experiments have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). These findings suggest that Gossypetin-7-glucoside may serve as a promising candidate for developing anti-inflammatory therapies. Additionally, its interaction with various cellular receptors and enzymes has been explored, revealing potential mechanisms through which it may exert its therapeutic effects.
The anticancer potential of Gossypetin-7-glucoside has also been extensively studied. Research indicates that this compound can induce apoptosis in cancer cells by activating caspase-dependent pathways. Furthermore, it has been shown to inhibit the proliferation of cancer cells by disrupting cell cycle progression. These effects are attributed to its ability to modulate key signaling pathways involved in cancer development, such as the PI3K/Akt and MAPK/ERK pathways. Preclinical studies have also explored its synergistic effects when combined with conventional chemotherapeutic agents, suggesting that Gossypetin-7-glucoside could enhance the efficacy of existing cancer treatments.
Another area of interest is the neuroprotective properties of Gossypetin-7-glucoside. Oxidative stress and inflammation are known to play crucial roles in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that Gossypetin-7-glucoside can protect against neuronal damage by scavenging reactive oxygen species (ROS) and reducing inflammatory responses in brain tissues. Its ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent for neurological disorders.
The cardiovascular benefits of Gossypetin-7-glucoside have also been documented. Research suggests that this compound can improve endothelial function by promoting the production of nitric oxide (NO), a vasodilator molecule. Additionally, it has been shown to reduce oxidative stress and inflammation in blood vessels, thereby lowering the risk of atherosclerosis and other cardiovascular diseases. These findings make Gossypetin-7-glucoside a promising candidate for developing preventive strategies against heart disease.
In conclusion, Gossypetin-7-glucoside (CAS No. 489-34-9) is a multifaceted bioactive compound with significant potential in pharmaceutical applications. Its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardiovascular benefits, make it an attractive candidate for further research and development. As our understanding of its mechanisms of action continues to grow, so too does its potential as a therapeutic agent for various human diseases.
489-34-9 (Gossypetin-7-glucoside) 関連製品
- 1805254-55-0(3-(Difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid)
- 198570-39-7(1,1,3,3-tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane)
- 2110303-07-4((4H-1,2,4-triazol-3-yl)methanesulfonyl chloride)
- 2171168-41-3((2S)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid)
- 1807259-17-1(Ethyl 2-cyano-4-ethyl-5-methoxybenzoate)
- 1805012-41-2(3-(Difluoromethyl)-6-methyl-2-nitro-4-(trifluoromethoxy)pyridine)
- 2408974-10-5(Pyrazolo[1,5-a]pyrimidin-3-amine, 6-cyclopropyl-, hydrochloride (1:2))
- 1213465-38-3((2S)-2-amino-2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol)
- 1394042-54-6(3,3,3-Trifluoropropane-1,2-diamine dihydrochloride)
- 992-04-1(Hexaphenylbenzene)



